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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

Cat. No.: B8056576

An In-depth Technical Guide to the Physicochemical Properties of M5A

For Researchers, Scientists, and Drug Development Professionals

Introduction

M5A, scientifically known as 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, is
a recognized metabolite of the synthetic cannabinoid AB-CHMINACA. As a substance of
interest in forensic and research applications, a thorough understanding of its physicochemical
properties is crucial for the development of analytical methods and for understanding its
potential physiological effects. This guide provides a detailed overview of the known
physicochemical characteristics of M5A, the experimental methodologies for their
determination, and insights into its likely biological signaling pathways based on its parent
compound.

Physicochemical Properties of M5A

The fundamental physicochemical properties of M5A are summarized in the table below,
providing a clear quantitative overview of its chemical identity and characteristics.
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Property Value
1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-
IUPAC Name l(4-Hy ey ¥ v
carboxylic acid
Molecular Formula C15H18N203
Molecular Weight 274.3 g/mol
N DMF: 50 mg/mIDMF:PBS (pH 7.2) (1:1): 0.5
Solubility
mg/mIDMSO: 30 mg/mlEthanol: 30 mg/mi
UV max Absorption 210, 299 nm

Experimental Protocols

The following sections detail the standard experimental methodologies that can be employed to
determine the key physicochemical properties of M5A.

Determination of Solubility

The solubility of M5A in various solvents is a critical parameter for its handling, formulation, and
analytical characterization. A widely accepted method for determining thermodynamic solubility
is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

o Preparation: A supersaturated solution of M5A is prepared by adding an excess amount of
the solid compound to a known volume of the solvent (e.g., DMF, DMSO, Ethanol, PBS) in a
sealed vial.

o Equilibration: The vial is agitated in a shaker bath at a constant temperature (typically 25°C)
for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the
dissolved and undissolved solute.

o Phase Separation: After equilibration, the suspension is allowed to stand, and the
undissolved solid is separated from the saturated solution by centrifugation and/or filtration
using a chemically inert filter (e.g., PTFE).
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» Quantification: The concentration of M5A in the clear, saturated filtrate is determined using a
suitable analytical technique, most commonly High-Performance Liquid Chromatography
(HPLC) with UV detection.[1][2][3][4] A calibration curve is constructed using standard
solutions of M5A of known concentrations to ensure accurate quantification.

e Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity
(mol/L) at the specified temperature.

Equilibrate via shaking Separate solid and liquid phases Quantify M5A in supernatant Report Solubility
Add excess M5A to solvent (24-48h at constant temp) (Centrifugation/Filtration) (HPLC-UV) (mg/mL or mol/L)

Workflow for Solubility Determination

Click to download full resolution via product page

A generalized workflow for determining equilibrium solubility.

Determination of Molecular Weight

The molecular weight of M5A can be experimentally verified using mass spectrometry, a
powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.

Protocol: Molecular Weight Determination by Mass Spectrometry

o Sample Preparation: A dilute solution of M5A is prepared in a suitable volatile solvent (e.g.,
methanol or acetonitrile).

 lonization: The sample solution is introduced into the mass spectrometer, where it is ionized.
Common ionization techniques for small molecules like M5A include Electrospray lonization
(ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI).

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., time-of-flight,
quadrupole, or orbitrap), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
ion intensity versus m/z.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://lifechemicals.com/blog/computational-chemistry/443-compound-solubility-measurements-for-early-drug-discovery
https://www.benchchem.com/pdf/General_Experimental_Protocol_for_Determining_Solubility.pdf
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://sciforum.net/manuscripts/13143/slides.pdf
https://www.benchchem.com/product/b8056576?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8056576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Interpretation: The molecular weight is determined from the m/z value of the molecular
ion peak (e.g., [M+H]* or [M-H]™). High-resolution mass spectrometry can provide a highly
accurate molecular weight, confirming the elemental composition.[5][6]

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs
ultraviolet or visible light. This is useful for quantitative analysis and for providing information
about the electronic structure of the molecule.

Protocol: UV-Vis Absorption Spectrum Measurement

o Sample Preparation: A solution of M5A of a known concentration is prepared in a UV-
transparent solvent (e.g., ethanol or methanol). A blank solution containing only the solvent is
also prepared.

e Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up. The
instrument is then calibrated or "blanked" using the cuvette filled with the solvent.

o Measurement: The cuvette is rinsed and filled with the M5A solution. The cuvette is placed in
the spectrophotometer, and the absorbance is measured over a range of wavelengths
(typically 200-400 nm for a compound like M5A).

o Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The
wavelengths of maximum absorbance (Amax) are identified.[7][8][9][10][11]

Signaling Pathways

The physiological and toxicological properties of M5A are not yet fully characterized. However,
as a metabolite of the potent synthetic cannabinoid AB-CHMINACA, its biological activity is
likely mediated through the cannabinoid receptors, CB1 and CB2.[12]

The parent compound, AB-CHMINACA, is a potent agonist at both CB1 and CB2 receptors.[12]
These receptors are G-protein coupled receptors (GPCRs). The canonical signaling pathway
for cannabinoid receptor agonists involves:
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e Receptor Binding: The ligand (e.g., AB-CHMINACA or potentially M5A) binds to the CB1 or
CB2 receptor.

» G-protein Activation: This binding event causes a conformational change in the receptor,
leading to the activation of an associated inhibitory G-protein (Gi/0).

» Downstream Effects: The activated G-protein dissociates into its a and By subunits, which in
turn modulate the activity of downstream effector proteins. A primary effect is the inhibition of
adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cCAMP) levels. The By
subunits can also modulate ion channels, such as inhibiting N-type calcium channels and
activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[13][14]

It is also important to consider the concept of biased signaling, where a ligand may
preferentially activate one downstream pathway over another (e.g., G-protein signaling versus
B-arrestin recruitment).[15][16] The specific signaling profile of M5A at cannabinoid receptors
remains to be elucidated and is an important area for future research.
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A diagram of the putative cannabinoid receptor signaling pathway for M5A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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